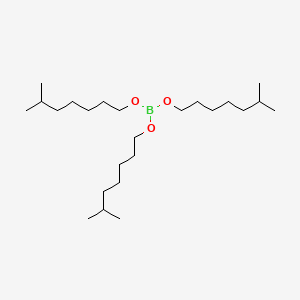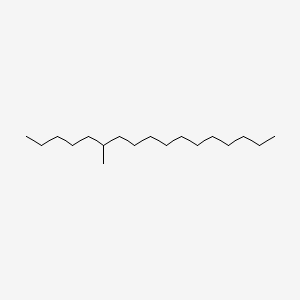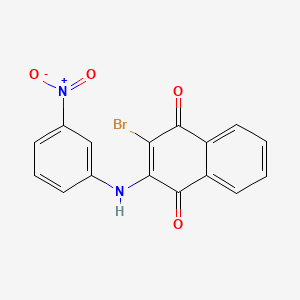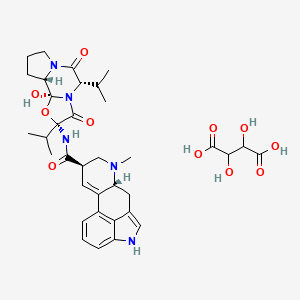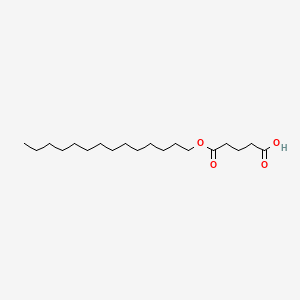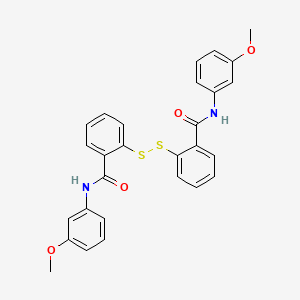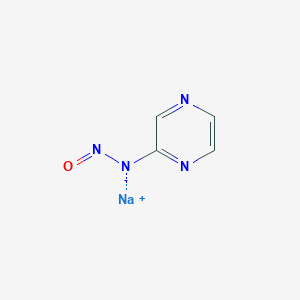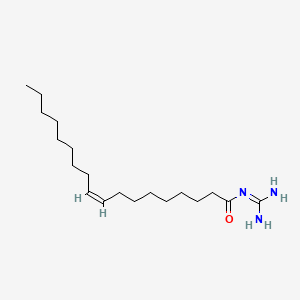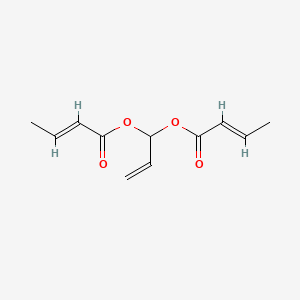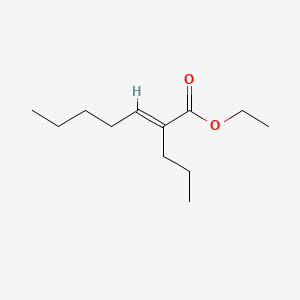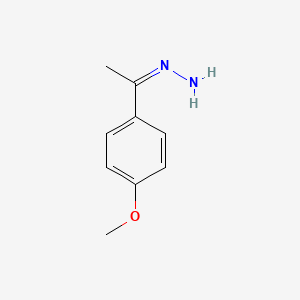
1-(4-Methoxyphenyl)ethanone hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)ethanone hydrazone is an organic compound with the molecular formula C9H12N2O. It is a derivative of acetophenone, where the hydrazone group replaces the carbonyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)ethanone hydrazone can be synthesized through the reaction of 1-(4-methoxyphenyl)ethanone with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows: [ \text{1-(4-Methoxyphenyl)ethanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)ethanone hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)ethanone hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)ethanone hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)ethanone: The parent compound, which lacks the hydrazone group.
1-(4-Methoxyphenyl)ethanone oxime: A related compound where the hydrazone group is replaced by an oxime group.
1-(4-Methoxyphenyl)ethanone semicarbazone: Another derivative with a semicarbazone group instead of the hydrazone group.
Uniqueness: 1-(4-Methoxyphenyl)ethanone hydrazone is unique due to its specific hydrazone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
6310-14-1 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(Z)-1-(4-methoxyphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C9H12N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-6H,10H2,1-2H3/b11-7- |
InChI-Schlüssel |
ADNJIMDVLSCPOA-XFFZJAGNSA-N |
Isomerische SMILES |
C/C(=N/N)/C1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(=NN)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


